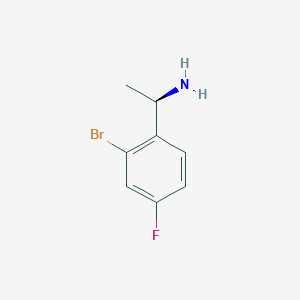
(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-bromo-4-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, along with an ethanamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Amine Formation: Formation of the ethanamine side chain with the desired chirality.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of the corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-bromo-4-chlorophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(2-bromo-4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring, along with the chiral ethanamine side chain, makes ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine unique in its chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
Clave InChI |
CASYPDKXSSJANQ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)F)Br)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



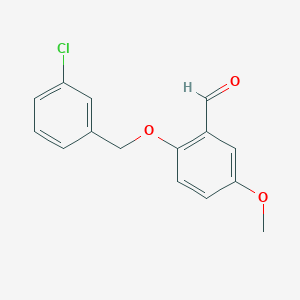

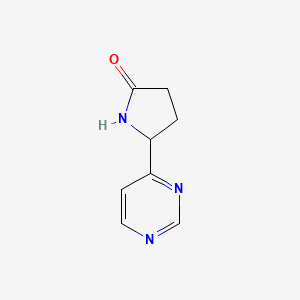

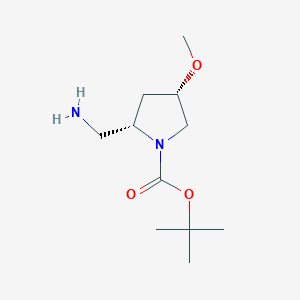

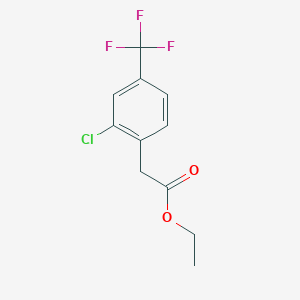
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
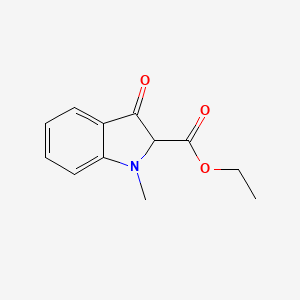

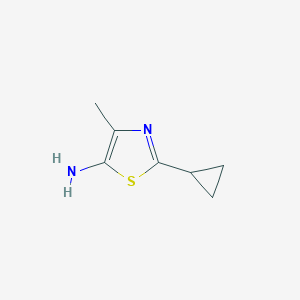
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)
